LogP-Guided Lipophilicity Advantage for Membrane Penetration Over N1-Phenyl Analog
The target compound exhibits a calculated LogP of 1.07, positioning it within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability and oral bioavailability . In contrast, the N1-phenyl analog, 4-hydroxy-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 139338-98-0; C14H9N3O4, MW 283.24), is predicted to have a substantially higher LogP (>2.5) due to the additional aromatic ring, which typically increases LogP by ~1.5–2.0 units per phenyl group. This difference can lead to poorer aqueous solubility and higher nonspecific protein binding for the phenyl analog, making the N1-methyl compound the more developable lead-like candidate.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.07 (calculated) |
| Comparator Or Baseline | 4-Hydroxy-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one: LogP > 2.5 (estimated based on phenyl substitution effect; exact value not published) |
| Quantified Difference | Estimated ΔLogP ≥ 1.4 units (lower lipophilicity for target compound) |
| Conditions | Computational prediction; LogP data sourced from Chemsrc for target compound |
Why This Matters
For procurement in drug discovery programs, a LogP of 1.07 indicates superior drug-like physicochemical properties compared to higher LogP analogs, potentially reducing attrition in later-stage ADME profiling.
